molecular formula C23H23BrO6 B12044348 Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B12044348
M. Wt: 475.3 g/mol
InChI Key: CPCNOGVMUKWHCS-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C23H23BrO6. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the bromination of a benzofuran derivative, followed by esterification and tert-butyl protection. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The ester group can be reduced to an alcohol.

    Oxidation Reactions: The benzofuran ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous conditions.

Major Products

    Substitution: Formation of various substituted benzofuran derivatives.

    Reduction: Conversion to the corresponding alcohol.

    Oxidation: Introduction of hydroxyl or carbonyl groups on the benzofuran ring.

Scientific Research Applications

Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of potential therapeutic agents.

    Biological Studies: Investigated for its biological activities, including anti-inflammatory and anticancer properties.

    Chemical Biology: Utilized in the study of enzyme interactions and metabolic pathways.

    Material Science: Explored for its potential use in organic electronics and photonics.

Mechanism of Action

The exact mechanism of action for Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is not well-defined. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The benzofuran core is known to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
  • Isopropyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is unique due to the presence of the phenyl group, which can enhance its biological activity and binding properties compared to its methyl and isopropyl analogs. The tert-butoxy group also provides steric protection, which can influence the compound’s reactivity and stability.

Properties

Molecular Formula

C23H23BrO6

Molecular Weight

475.3 g/mol

IUPAC Name

ethyl 6-bromo-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H23BrO6/c1-5-27-22(26)20-15-11-18(28-13-19(25)30-23(2,3)4)16(24)12-17(15)29-21(20)14-9-7-6-8-10-14/h6-12H,5,13H2,1-4H3

InChI Key

CPCNOGVMUKWHCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)OC(C)(C)C)Br)C3=CC=CC=C3

Origin of Product

United States

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